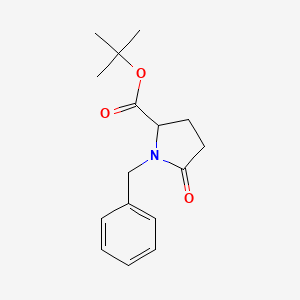

Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

Description

Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl ester group at position 2, a benzyl substituent at position 1, and a ketone group at position 4. The tert-butyl ester group enhances steric protection of the carboxylate moiety, improving stability during synthetic processes. The benzyl group may influence solubility and reactivity, while the ketone functionality offers a site for further derivatization.

Properties

IUPAC Name |

tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)13-9-10-14(18)17(13)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRWNJRTLCECMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)N1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate typically involves the reaction of benzyl bromide with tert-butyl 2-pyrrolidone-5-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in the presence of an appropriate nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate with two structurally related compounds:

Table 1: Molecular Properties Comparison

Key Observations:

Structural Diversity: The target compound and the pyrrolidine derivative from share a pyrrolidine backbone but differ in substituent positions and functional groups. The pyrazolo-pyridine derivative () features a fused heterocyclic system, which may confer distinct electronic properties and binding affinities in biological systems .

Molecular Weight and Solubility :

- The target compound has the lowest molecular weight (275.35 g/mol), likely due to its simpler substituents. The methoxyphenyl-containing analog (307.40 g/mol) has higher molecular weight, which could reduce membrane permeability in drug delivery contexts .

Reactivity and Stability: The tert-butyl ester group in all compounds provides hydrolytic stability under basic conditions, a critical feature for intermediates in multi-step syntheses. However, the ketone in the target compound may render it more reactive toward nucleophiles compared to the hydroxymethyl group in ’s compound .

Research Implications and Gaps

Synthetic Applications : The benzyl group in the target compound may facilitate cross-coupling reactions, whereas the methoxyphenyl group in ’s compound could direct electrophilic aromatic substitution.

Biological Activity : Pyrazolo-pyridine derivatives () are often explored as kinase inhibitors, suggesting the target compound’s pyrrolidine core could be tailored for similar targets with modified selectivity .

Data Limitations : Direct experimental data on the target compound’s toxicity, crystallography, and reaction kinetics are absent in the provided evidence. Further studies using techniques like X-ray crystallography (e.g., SHELX software ) are needed to elucidate its conformational preferences.

Biological Activity

Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, also known as (S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butyl group , a benzyl group , and a carboxylate moiety . Its molecular formula is with a molecular weight of approximately 319.36 g/mol . The unique structural elements contribute to its potential biological activity and utility in synthetic chemistry.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have efficacy against certain bacteria and fungi, indicating potential use in antimicrobial applications.

- Antioxidant Activity : The compound has been associated with antioxidant properties, which could be beneficial in combating oxidative stress-related conditions.

- Enzyme Inhibition : It has been explored for its ability to inhibit human neutrophil elastase, an enzyme linked to various inflammatory processes. This property suggests potential therapeutic applications in treating inflammatory diseases .

The mechanism of action for this compound is thought to involve interactions with specific enzymes and receptors. The compound's structural similarity to naturally occurring amino acids may enhance its ability to modulate biological pathways effectively.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 32–64 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its inhibitory effects on human neutrophil elastase. The results demonstrated an IC50 value of approximately 150 nM, indicating strong inhibitory activity. This suggests that this compound could be further developed as a therapeutic agent for conditions involving excessive elastase activity.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate?

Methodological Answer:

The compound is typically synthesized via mixed anhydride intermediates. A validated protocol involves reacting the parent carboxylic acid with isobutyl chloroformate in CH₂Cl₂ and DIPEA to form a mixed anhydride, followed by nucleophilic substitution with benzylamine derivatives . Key steps include:

- Reaction Setup: Use anhydrous CH₂Cl₂ and stoichiometric DIPEA to deprotonate the acid.

- Mixed Anhydride Formation: Add isobutyl chloroformate dropwise at 0°C to minimize side reactions.

- Workup: Quench with aqueous HCl, followed by extraction and flash chromatography (e.g., 0–100% EtOAc/hexane gradient) for purification.

- Yield Optimization: LC-MS monitoring ensures complete consumption of intermediates, achieving ~59% yield .

Advanced: How can stereochemical integrity be maintained during the synthesis of tert-butyl-protected pyrrolidine derivatives?

Methodological Answer:

Stereochemical control is critical for biological activity. For this compound:

- Chiral Auxiliaries: Use (S)- or (R)-configured starting materials (e.g., tert-butyl (2S)-4-oxopyrrolidine derivatives) to enforce stereochemistry .

- Inert Conditions: Conduct reactions under N₂/Ar to prevent racemization.

- Low-Temperature Quenching: Avoid prolonged exposure to basic conditions (e.g., DIPEA) post-reaction to preserve configuration .

- Analytical Validation: Confirm enantiopurity via chiral HPLC or optical rotation measurements .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR:

- ¹H NMR: Identify benzyl protons (δ 7.2–7.4 ppm), tert-butyl singlet (δ 1.4 ppm), and pyrrolidine ring protons (δ 2.5–3.5 ppm).

- ¹³C NMR: Confirm carbonyl (δ ~170 ppm) and quaternary tert-butyl carbon (δ ~28 ppm) .

- HRMS: Validate molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₂NO₃: 288.1600) .

- IR: Detect carbonyl stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for lactam) .

Advanced: How should researchers resolve contradictions in NMR data for tert-butyl-protected pyrrolidines?

Methodological Answer:

Discrepancies often arise from dynamic effects or impurities:

- Dynamic NMR (DNMR): Probe ring puckering or hindered rotation (e.g., benzyl group) by variable-temperature ¹H NMR .

- Purification: Use preparative HPLC or repeated flash chromatography to remove diastereomers/byproducts.

- Crystallography: For unambiguous confirmation, grow single crystals and solve the structure using SHELX programs (e.g., SHELXL for refinement) .

Basic: What are the primary applications of this compound in drug discovery?

Methodological Answer:

This compound serves as:

- Peptide Mimetic Scaffold: The lactam ring mimics proline motifs, enabling protease inhibition studies .

- Intermediate for Biologically Active Molecules: Functionalize via:

- Reduction: Convert the 5-oxo group to hydroxyl for glycosylation studies.

- Benzyl Deprotection: Use H₂/Pd-C to generate free amines for coupling .

Advanced: What strategies optimize the oxidative stability of this compound in catalytic reactions?

Methodological Answer:

- Protective Group Engineering: Replace benzyl with electron-withdrawing groups (e.g., p-nitrobenzyl) to reduce oxidation susceptibility .

- Catalyst Selection: Use Ru or Ir complexes for selective oxidation without lactam ring degradation.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.